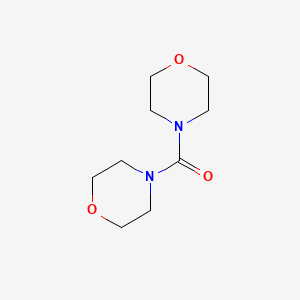
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Übersicht
Beschreibung
“(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” is a chemical compound with the CAS Number: 6935-44-0 and a molecular weight of 217.22 . It is a solid substance at room temperature . The compound’s molecular formula is C12H11NO3 .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” can be represented by the formula C12H11NO3 . The compound contains 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” is a solid at room temperature . It has a molecular weight of 217.22 . The compound has a flash point of 110°C and a boiling point of 381.8°C at 760 mmHg . Its melting point is between 180-182°C .
Wissenschaftliche Forschungsanwendungen
-
Specific Scientific Field The research is conducted in the field of Catalysis in Chemical and Petrochemical Industry .
-
Methods of Application or Experimental Procedures The naturally occurring bentonite clay is purified and Ru 3+ cation is incorporated into its interlayers to improve its porosity and increase the surface area . The chemical transformation of 2,4-dichlorobenzaldehyde and 4-hydroxybenzaldehyde with ethyl cyanoacetate into their corresponding α,β- unsaturated acids is undertaken in water as a solvent .
-
Results or Outcomes The synthesis of (E)-ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate and (E)-ethyl 2-cyano-3-(4- hydroxyphenyl)acrylate by Ru-Bentonite reveals higher percentage yield compared to pure bentonite . The key points of this reaction are mild reaction conditions, absence of hazardous chemicals as used in classical Knoevenagel condensation, reusability of the catalyst, and high yield percentage of the products .
Safety And Hazards
The safety information for “(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVVSOFSLPAOY-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | |
CAS RN |
6935-44-0 | |
| Record name | 6935-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl α-cyano-4-hydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
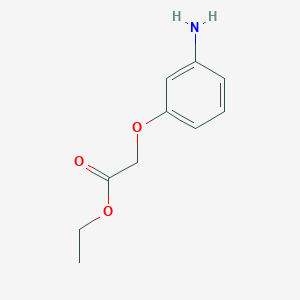
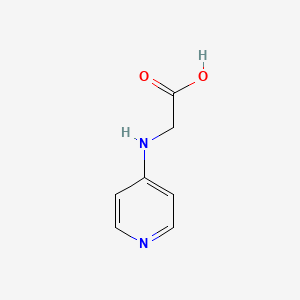
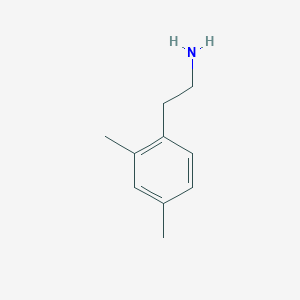
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
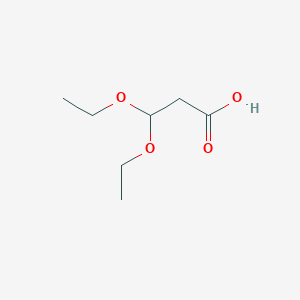
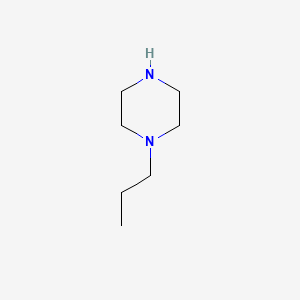
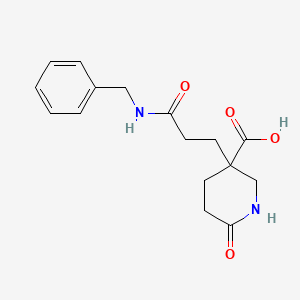
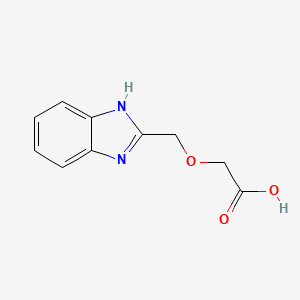
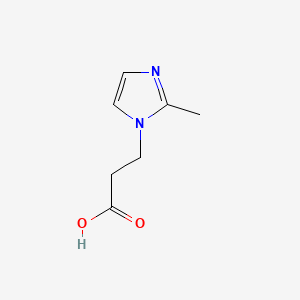
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)
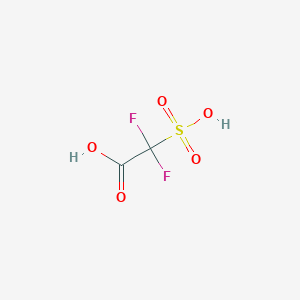
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
